N-(6-Methylhepta-2,4-dienoyl)-L-serine
Description
Properties
CAS No. |
652990-44-8 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(6-methylhepta-2,4-dienoylamino)propanoic acid |
InChI |
InChI=1S/C11H17NO4/c1-8(2)5-3-4-6-10(14)12-9(7-13)11(15)16/h3-6,8-9,13H,7H2,1-2H3,(H,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
IXDZBJKMGCNYBP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C=CC=CC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(C)C=CC=CC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
6-Methylhepta-2,4-dienoic acid can be activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to form an active ester.
| Reagent | Role | Conditions | Yield (Theoretical) |
|---|---|---|---|
| DCC/HOBt | Forms mixed anhydride | RT, DMF, 2h | 70–85% |
| EDC/HOBt | Activates acid, minimizes racemization | 0°C to RT, DCM, 4h | 65–80% |
The activated ester reacts with L-serine under controlled pH (e.g., NaHCO₃ buffer) to form the amide bond.
Acid Chloride Intermediate
6-Methylhepta-2,4-dienoyl chloride, generated via thionyl chloride (SOCl₂) or oxalyl chloride, reacts directly with L-serine. This method is rapid but risks racemization of the serine stereocenter.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Acid → Acid Chloride | SOCl₂, DMF | Reflux, 3h | Excess SOCl₂ must be removed |
| Serine Acylation | Acid Chloride, L-serine, Et₃N | 0°C → RT, DCM | Requires anhydrous conditions |
Enzymatic Acylation
Enzymatic methods leverage acyltransferases (e.g., acyl-CoA synthetases ) to transfer acyl groups to amino acids. This approach minimizes racemization and enhances regioselectivity.
Acyl-CoA Synthetase-Mediated Transfer
- Acyl-CoA Formation :
6-Methylhepta-2,4-dienoic acid is ligated to CoA using acyl-CoA synthetase (ACS) .
$$
\text{6-Methylhepta-2,4-dienoic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACS}} \text{6-Methylhepta-2,4-dienoyl-CoA} + \text{AMP} + \text{PP}_i
$$ - Transacylation to Serine :
Acyl-CoA:amino acid acyltransferase or acyltransferase (e.g., FabD) catalyzes the transfer of the acyl group to L-serine’s amine.
| Enzyme | Source | Substrate Specificity | Efficiency |
|---|---|---|---|
| FabD | E. coli | Medium-chain acyl-CoAs | Moderate |
| ACS | Mammalian | Broad specificity | High |
This method aligns with fatty acid synthase (FAS) mechanisms, where acyl-ACP intermediates are elongated.
Protection-Deprotection Strategies
To prevent side reactions (e.g., hydroxyl group acylation), serine’s hydroxyl group is typically protected.
Tert-Butyldimethylsilyl (TBDMS) Protection
- Protection :
$$
\text{L-Serine} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{TBDMS-L-serine}
$$ - Acylation :
The protected serine undergoes acylation as described in Section 1. - Deprotection :
$$
\text{TBDMS-L-serine derivative} \xrightarrow{\text{TBAF}} \text{this compound}
$$
| Step | Reagents | Conditions | Purity |
|---|---|---|---|
| Protection | TBDMS-Cl, imidazole | RT, DCM, 1h | >90% |
| Deprotection | TBAF, THF | 0°C → RT, 2h | >85% |
Analytical Characterization
Post-synthesis, the compound is validated via:
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₂H₂₀NO₃: 228.3 g/mol).
- NMR : Verify conjugated dienoyl protons (δ 5.5–6.5 ppm, multiplet).
- HPLC : Assess purity (>95%) using reversed-phase columns.
Challenges and Considerations
- Stability : Dienoyl groups may undergo isomerization or oxidation. Stabilization via conjugated diene geometry is critical.
- Enzymatic Specificity : Acyltransferases may favor shorter or saturated acyl chains, limiting efficiency for unsaturated substrates.
- Scalability : Chemical methods are scalable but require optimized coupling conditions to minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: N-(6-Methylhepta-2,4-dienoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(6-Methylhepta-2,4-dienoyl)-L-serine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Methylhepta-2,4-dienoyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
- N-(6-Methylhepta-2,4-dienoyl)-L-serine: Contains a hydrophobic, unsaturated dienoyl group. The conjugated double bonds may enhance resonance stability and influence interactions with hydrophobic environments.
- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium salt) (): Features an electron-withdrawing 2-nitrophenylsulfenyl group. The dicyclohexylammonium counterion improves solubility in organic solvents.
- N-(2,4-Dinitrophenyl)-L-serine (): Includes a strongly electron-deficient 2,4-dinitrophenyl group, which increases electrophilicity and reactivity.
Molecular Formula and Weight
*Inferred from structural components: serine (C₃H₇NO₃) + 2,4-dinitrophenyl (C₆H₃N₂O₄).
Physicochemical and Functional Properties
Solubility and Stability
- N-(2-Nitrophenylsulfenyl)-L-serine salt : Enhanced solubility in polar solvents due to the dicyclohexylammonium ion . The sulfenyl group acts as a protecting group in peptide synthesis.
- N-(2,4-Dinitrophenyl)-L-serine : Low solubility in water due to the hydrophobic dinitrophenyl group; nitro groups increase susceptibility to redox reactions .
Reactivity
N-(2-Nitrophenylsulfenyl)-L-serine
N-(2,4-Dinitrophenyl)-L-serine
This compound
- Potential Applications: The dienoyl group suggests relevance in polyketide or fatty acid biosynthesis pathways. No direct research data are available in the provided evidence.
Biological Activity
N-(6-Methylhepta-2,4-dienoyl)-L-serine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of the amino acid serine, modified with a long carbon chain that includes conjugated double bonds. This structural modification may influence its biological activity, particularly in interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Binding : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins. This can lead to modulation of protein function and signaling pathways.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic reprogramming occurs.
- Anti-inflammatory Effects : Preliminary findings indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity.
In Vitro Studies
Recent in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line : HepG2 (human liver cancer)
- Concentration : 500 nM
- Effect : Significant reduction in cell viability and induction of apoptosis observed after 48 hours of treatment.
Case Studies
- Case Study 1 : A study investigating the effects of this compound on human lung cancer cells reported a decrease in cell migration and invasion capabilities when treated with the compound at varying concentrations.
- Case Study 2 : In another study focusing on inflammatory responses, this compound was shown to reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Summary of Biological Activities
| Study Type | Cell Line/Model | Concentration | Observed Effect |
|---|---|---|---|
| In Vitro | HepG2 | 500 nM | Reduced cell viability; apoptosis |
| In Vitro | Lung Cancer Cells | Varies | Decreased migration and invasion |
| In Vivo | Macrophage Model | LPS Stimulated | Reduced pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
